2-Amino-4'-fluorobenzophenone
Overview
Description
2-Amino-4’-fluorobenzophenone is a derivative of benzophenone, characterized by the presence of an amino group at the 2-position and a fluorine atom at the 4’-position of the benzophenone structure. This compound is notable for its applications in organic synthesis and as a fluorescent probe in biochemical studies .
Mechanism of Action
Target of Action
2-Amino-4’-fluorobenzophenone is a derivative of benzophenone . It is primarily used as an intermediate in the synthesis of other compounds, particularly in the pharmaceutical industry
Mode of Action
The mode of action of 2-Amino-4’-fluorobenzophenone is largely dependent on the compound it is being used to synthesize. For instance, it has been used in the synthesis of p-fluorobenzoyl chloride . In this context, its mode of action would involve participating in the chemical reactions that lead to the formation of p-fluorobenzoyl chloride.
Biochemical Pathways
It has been used as a fluorescent probe for biochemical studies such as dna and rna detection , suggesting that it may interact with these molecules in some capacity.
Pharmacokinetics
Its solubility in chloroform and ethyl acetate suggests that it may have good bioavailability when administered in a suitable formulation.
Action Environment
The action of 2-Amino-4’-fluorobenzophenone can be influenced by various environmental factors. For instance, its stability may be affected by exposure to light, hence it is recommended to be stored in a dark place . Furthermore, its reactivity may be influenced by the presence of other chemicals in its environment.
Biochemical Analysis
Biochemical Properties
2-Amino-4’-fluorobenzophenone plays a significant role in biochemical reactions, particularly in the synthesis of p-fluorobenzoyl chloride . It interacts with various biomolecules, including enzymes and proteins. For instance, it has been used as a fluorescent probe in the detection of DNA and RNA, indicating its interaction with nucleic acids . The nature of these interactions is primarily based on its ability to bind to specific sites on the biomolecules, facilitating the detection and analysis of these molecules in biochemical assays.
Cellular Effects
2-Amino-4’-fluorobenzophenone influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its use as a fluorescent probe allows researchers to study the dynamics of nucleic acids within cells, providing insights into gene expression and regulation
Molecular Mechanism
The molecular mechanism of 2-Amino-4’-fluorobenzophenone involves its binding interactions with biomolecules. It acts as a fluorescent probe by binding to nucleic acids, which allows for the detection and analysis of DNA and RNA . This binding interaction is crucial for its function in biochemical assays. Furthermore, it may influence enzyme activity, either by inhibition or activation, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4’-fluorobenzophenone can change over time. Its stability and degradation are important factors to consider. The compound is stable when stored at room temperature in a dark place, but its long-term effects on cellular function need to be studied further . In vitro and in vivo studies have shown that its fluorescent properties remain consistent over time, making it a reliable tool for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of 2-Amino-4’-fluorobenzophenone vary with different dosages in animal models. At lower dosages, it is effective as a fluorescent probe without causing significant adverse effects . At higher dosages, there may be toxic or adverse effects, including potential skin and eye irritation . It is crucial to determine the optimal dosage to balance efficacy and safety in biochemical applications.
Metabolic Pathways
2-Amino-4’-fluorobenzophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other compounds, such as p-fluorobenzoyl chloride . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cells or tissues in which it is used.
Transport and Distribution
Within cells and tissues, 2-Amino-4’-fluorobenzophenone is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its use in biochemical assays and ensuring accurate results.
Subcellular Localization
The subcellular localization of 2-Amino-4’-fluorobenzophenone is influenced by targeting signals and post-translational modifications. It is primarily localized in the nucleus when used as a fluorescent probe for DNA and RNA detection This localization is crucial for its function in detecting and analyzing nucleic acids within cells
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-4’-fluorobenzophenone involves the oxidation of o-nitrotoluene followed by a series of reactions including nitration, reduction, and acylation . Another method involves the Friedel-Crafts acylation of fluorobenzene with phthalic anhydride, followed by reduction and acylation steps .
Industrial Production Methods: Industrial production of 2-Amino-4’-fluorobenzophenone typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4’-fluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzophenones.
Scientific Research Applications
2-Amino-4’-fluorobenzophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Acts as a fluorescent probe for detecting DNA and RNA.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 2-Amino-4’-chlorobenzophenone
- 2-Amino-4’-bromobenzophenone
- 2-Amino-4’-iodobenzophenone
Comparison: 2-Amino-4’-fluorobenzophenone is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. The fluorine atom enhances the compound’s stability and reactivity, making it more suitable for specific applications in organic synthesis and biochemical studies .
Properties
IUPAC Name |
(2-aminophenyl)-(4-fluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFXIQFESQNINT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431574 | |
Record name | 2-amino-4'-fluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3800-06-4 | |
Record name | 2′-Amino-4-fluorobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3800-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-amino-4'-fluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-Amino-4'-fluorobenzophenone in pharmaceutical chemistry?
A1: this compound serves as a versatile building block in synthesizing various heterocyclic compounds with potential pharmaceutical applications. For instance, it acts as a starting material for producing Pitavastatin Calcium [], a lipid-lowering drug, and for synthesizing novel 5-(4-Fluorophenyl)-1H-Beno[e][1,4]Diazepin-2(3H)-one derivatives, which could hold promise for various therapeutic applications []. Furthermore, it can be utilized in the synthesis of 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxyaldehyde [, ], a crucial intermediate in Pitavastatin production.
Q2: Can you describe a specific synthetic route utilizing this compound for a pharmaceutical intermediate?
A2: One example involves the synthesis of 2-cyclopropyl-4-(4′-fluorophenyl)-quinolin-3-carboxyaldehyde, a key intermediate for Pitavastatin. [, ] This synthesis involves reacting this compound with 3-cyclopropyle-3-oxopropanenitrile to yield 2-cyclopropyl-4-(4'-fluorophenyle)quinoline-3-carbonitrile. This intermediate is then reduced to produce the desired 2-cyclopropyl-4-(4′-fluorophenyl)-quinolin-3-carboxyaldehyde. [] An alternative method uses ethyl 3-cyclopropyl-3-oxo propanoate in the presence of a protonic acid catalyst to directly yield ethyl 2-cyclopropyl-4-(4′-fluorophenyl)-quinolin-3-yl-carboxylate, which can be further reduced to the target aldehyde. []
Q3: Have any computational studies been performed on this compound?
A3: Yes, researchers have conducted spectroscopic and Density Functional Theory (DFT) studies on this compound. [] These investigations involved analyzing the molecule's FT-IR, NMR, and single-crystal XRD data, alongside DFT calculations. The study explored the compound's Frontier Molecular Orbitals (FMOs), Mulliken charges, and performed Hirshfeld surface analysis. Furthermore, molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) analyses were carried out, providing insights into its potential pharmacological properties. []
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